2,2'-(Anthracene-9,10-diylbis(oxy))diethanol

Catalog No.
S13659101
CAS No.
874674-31-4
M.F
C18H18O4
M. Wt
298.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(Anthracene-9,10-diylbis(oxy))diethanol

CAS Number

874674-31-4

Product Name

2,2'-(Anthracene-9,10-diylbis(oxy))diethanol

IUPAC Name

2-[10-(2-hydroxyethoxy)anthracen-9-yl]oxyethanol

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C18H18O4/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17/h1-8,19-20H,9-12H2

InChI Key

PRDISNSOFCDGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2OCCO)OCCO

2,2'-(Anthracene-9,10-diylbis(oxy))diethanol is a complex organic compound characterized by its unique structure, which consists of an anthracene core linked by ether linkages to diethanol groups. The anthracene moiety is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while the diethanol components contribute to its solubility and potential reactivity in various chemical environments. This compound is of interest in fields such as materials science and medicinal chemistry due to its photophysical properties and potential biological activities.

The chemical behavior of 2,2'-(Anthracene-9,10-diylbis(oxy))diethanol includes various types of reactions:

  • Oxidation: The compound can undergo oxidation, potentially forming quinones or other oxidized derivatives.
  • Reduction: It can be reduced to yield hydroxylated products or other reduced forms.
  • Substitution Reactions: The hydroxyl groups can participate in substitution reactions with electrophiles, leading to various derivatives.

These reactions are influenced by the presence of the anthracene structure, which can stabilize radical intermediates and facilitate electron transfer processes.

Research into the biological activity of compounds related to anthracene suggests that derivatives may exhibit significant pharmacological properties. For instance, some anthracene-based compounds have shown antiproliferative activity against cancer cell lines, particularly in lymphomas and leukemia models . The ability of these compounds to interact with biological targets such as receptors or enzymes makes them candidates for further investigation in drug development.

The synthesis of 2,2'-(Anthracene-9,10-diylbis(oxy))diethanol typically involves several steps:

  • Formation of Anthracene Derivative: The starting material can be synthesized through traditional methods involving cyclization reactions.
  • Etherification: The introduction of diethanol groups is achieved through etherification reactions, where anthracene derivatives react with diols under acidic or basic conditions.
  • Purification: The final product is purified using column chromatography or recrystallization techniques to obtain high purity.

These methods ensure that the structural integrity and functional groups of the compound are preserved during synthesis.

2,2'-(Anthracene-9,10-diylbis(oxy))diethanol has potential applications in several areas:

  • Fluorescent Materials: Due to its photophysical properties, it can be utilized in the development of fluorescent probes for biological imaging.
  • Organic Electronics: Its electronic properties may allow for applications in organic light-emitting diodes (OLEDs) and solar cells.
  • Drug Development: As a compound with potential biological activity, it may serve as a lead structure for developing new therapeutic agents targeting cancer or other diseases.

Studies on the interactions of 2,2'-(Anthracene-9,10-diylbis(oxy))diethanol with biological systems are crucial for understanding its potential therapeutic effects. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as proteins or receptors.
  • Mechanism of Action: Investigating how the compound exerts its effects at the cellular level, including pathways involved in apoptosis or cell proliferation.
  • Toxicity Assessment: Understanding any cytotoxic effects that may arise from exposure to the compound.

These studies help elucidate the safety and efficacy profiles necessary for further development.

Several compounds share structural similarities with 2,2'-(Anthracene-9,10-diylbis(oxy))diethanol. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
9,10-DihydroanthraceneA reduced form of anthraceneExhibits different reactivity due to saturation
1,4-Bis(4-hydroxyphenyl)butadieneA biphenolic compound linked via a butadiene unitKnown for high thermal stability
AnthraquinoneAn oxidized form of anthraceneUsed extensively in dyes and as a redox mediator
9-AminoanthraceneAn amino-substituted derivativePotential applications in pharmaceuticals

The uniqueness of 2,2'-(Anthracene-9,10-diylbis(oxy))diethanol lies in its dual functionality from both the anthracene core and the diethanol groups, providing opportunities for diverse applications that other similar compounds may not offer.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

298.12050905 g/mol

Monoisotopic Mass

298.12050905 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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